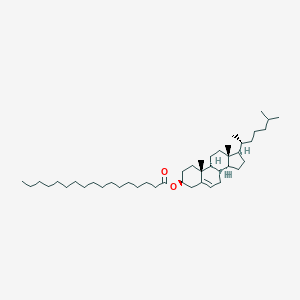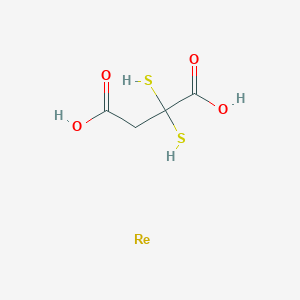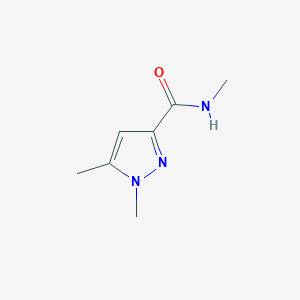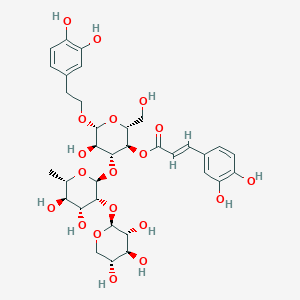
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
Overview
Description
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound with the molecular formula C6F4N2 and a molecular weight of 176.07 g/mol . This compound is known for its high reactivity due to the presence of multiple fluorine atoms and a cyano group, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, also known as 2,3,5,6-Tetrafluoropyridine-4-carbonitrile, is a versatile intermediate in the production of agrochemicals and materials . It acts as a building block in the synthesis of various organic molecules .
Mode of Action
This compound reacts with amidines to yield a [6,6]-fused pyrimidinopyridine system . This reaction involves nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .
Biochemical Pathways
The formation of [6,6]-fused pyrimidinopyridine systems suggests its involvement in nucleophilic substitution reactions and intramolecular cyclizations .
Result of Action
The primary result of the action of this compound is the formation of [6,6]-fused pyrimidinopyridine systems . These systems are formed via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It undergoes nucleophilic substitution at the C-3 position of the pyridine ring, followed by intramolecular cyclization onto the pendant cyano group . This reaction mechanism suggests potential interactions with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,5,6-tetrafluoropyridine with cyanogen bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the cyano group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and reactions with sulfur-centered nucleophiles . For example, it reacts with 1,3-dicarbonyl systems to yield [5,6]-ring fused furo derivatives . When reacted with amidines, it forms [6,6]-fused pyrimidinopyridine systems via nucleophilic substitution at the C-3 position of the pyridine ring, followed by intramolecular cyclization onto the pendant cyano group . Common reagents used in these reactions include sulfur-centered nucleophiles, amidines, and 1,3-dicarbonyl compounds .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is widely used in scientific research due to its versatility as a building block in organic synthesis . In chemistry, it serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and materials . In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds . The compound’s unique reactivity also makes it valuable in the preparation of covalent organic frameworks (COFs) and other advanced materials . Additionally, it has applications in the field of analytical chemistry, where it is used in the development of sensors and other analytical tools .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile can be compared with other fluorinated pyridine derivatives, such as 2,3,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the cyano group, which enhances its reactivity and versatility in organic synthesis . Other similar compounds include tetrafluorophthalonitrile and pentafluoropyridine, which also exhibit high reactivity due to the presence of multiple fluorine atoms .
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISJBVJNUKKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378788 | |
| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-07-7 | |
| Record name | 4-Cyanotetrafluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile lend itself to forming covalent organic frameworks (COFs)?
A1: this compound possesses several structural features that make it ideal for COF synthesis:
- Planarity: The molecule is planar, facilitating the formation of ordered, layered structures within the COF. []
- Reactive Sites: The four fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. []
- Nitrile Group: The nitrile group enhances the reactivity of the fluorine atoms towards SNAr reactions. []
Q2: What are the advantages of using irreversible reactions, like those involving this compound, in COF synthesis?
A2: Utilizing irreversible reactions, particularly SNAr reactions with this compound, offers significant advantages in COF formation:
- Enhanced Stability: The irreversible nature of the reaction leads to COFs with high chemical stability, even under harsh conditions like strong acids or bases. []
- Post-Synthetic Modification: The robust framework allows for post-synthetic modifications under extreme conditions, enabling the introduction of functionalities not achievable during initial synthesis. []
Q3: Can you explain the charge transfer interactions observed between 4-(dimethylamino)pyridine (DMAP) and this compound?
A3: Research has shown that this compound acts as a π-type acceptor, forming charge transfer (CT) complexes with electron donors like DMAP. [] This interaction results in new UV/VIS spectral bands, indicative of CT complex formation.
- Stoichiometry: The solid complexes formed exhibit a 1:1 stoichiometry between DMAP and this compound. []
- NMR Studies: ¹H and ¹⁹F NMR spectroscopy confirm the formation of these CT complexes. []
- Formation Constants: Studies have determined the formation constants (KCT) and molar absorption coefficients (eCT) for the DMAP- this compound CT complex. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















